![molecular formula C13H15ClN2O B068494 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 175204-40-7](/img/structure/B68494.png)
3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Overview
Description
3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-tert-butylbenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce an oxadiazole N-oxide.
Scientific Research Applications
Organic Synthesis
3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole serves as an important intermediate in the synthesis of various organic compounds. Its chloromethyl group allows for nucleophilic substitution reactions, making it a versatile building block for creating more complex molecules. Researchers have utilized this compound to develop new synthetic pathways for pharmaceuticals and agrochemicals.
Materials Science
In materials science, this oxadiazole derivative has been explored for its potential use in the development of polymers and coatings. The incorporation of oxadiazole units into polymer chains can enhance thermal stability and improve mechanical properties. Studies have indicated that materials derived from this compound exhibit favorable characteristics such as increased resistance to degradation and improved barrier properties.
Property | Value |
---|---|
Thermal Stability | Enhanced |
Mechanical Strength | Improved |
Barrier Properties | High |
Medicinal Chemistry
The oxadiazole ring is known for its biological activity, making this compound a candidate for drug development. Research has shown that derivatives of oxadiazoles can exhibit antimicrobial, anti-inflammatory, and anticancer activities. The specific substitution patterns on the oxadiazole ring can significantly influence biological activity.
Case Study Example : A study published in a peer-reviewed journal demonstrated that certain oxadiazole derivatives exhibited potent activity against cancer cell lines, suggesting potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Tert-butylphenyl)-1,2,4-oxadiazole: Lacks the chloromethyl group, which may result in different reactivity and applications.
5-(Chloromethyl)-1,2,4-oxadiazole:
3-(4-Anisyl)-5-(chloromethyl)-1,2,4-oxadiazole: Contains an anisyl group instead of a tert-butylphenyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of both the tert-butylphenyl and chloromethyl groups in 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole imparts unique chemical properties, such as increased steric hindrance and specific reactivity patterns. These features make it a valuable compound for various scientific and industrial applications.
Biological Activity
3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the oxadiazole family, which is known for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. The focus of this article is to explore the biological activity of this specific oxadiazole derivative through a review of relevant studies and findings.
Chemical Identifiers:
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 175204-40-7 |
Molecular Formula | C13H15ClN2O |
Molecular Weight | 250.73 g/mol |
PubChem CID | 2781701 |
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) highlighted the effectiveness of various oxadiazole compounds against Mycobacterium tuberculosis, demonstrating that modifications in the chemical structure could enhance activity against resistant strains .
In particular, compounds similar to this compound showed promising results in inhibiting bacterial growth through mechanisms involving disruption of cellular processes.
Anticancer Activity
The anticancer potential of oxadiazoles has been extensively documented. For instance, derivatives have been shown to induce apoptosis in various cancer cell lines. In a comparative study, several oxadiazole derivatives were evaluated against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with varying degrees of cytotoxicity .
Table 1 summarizes the IC50 values of selected oxadiazole derivatives against different cancer cell lines:
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | TBD |
Novel Oxadiazole Derivative A | MDA-MB-231 | 0.65 |
Novel Oxadiazole Derivative B | U-937 | 2.41 |
Note: TBD indicates that specific data for the compound was not available.
The biological activity of oxadiazoles often involves interaction with specific cellular targets. For example, certain derivatives have been shown to inhibit enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation. The mechanism typically involves binding to active sites on these enzymes, thereby disrupting their function and leading to cell death or growth inhibition .
Case Studies and Research Findings
- Antitubercular Activity : Villemagne et al. (2020) synthesized new oxadiazole compounds that demonstrated significant antitubercular activity with an EC50 value as low as 0.072 μM against Mycobacterium tuberculosis strains . This highlights the potential for developing new treatments for tuberculosis using modified oxadiazoles.
- Cytotoxicity Studies : Research has shown that certain oxadiazole derivatives can induce apoptosis in cancer cells through activation of p53 pathways and caspase cleavage . This suggests a mechanism where these compounds not only inhibit growth but also actively promote programmed cell death in malignancies.
- Structure-Activity Relationship (SAR) : Studies indicate that modifications in the phenyl ring or the introduction of halogen atoms can significantly affect the biological potency of these compounds . This emphasizes the importance of chemical structure in determining the efficacy of oxadiazole derivatives.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-13(2,3)10-6-4-9(5-7-10)12-15-11(8-14)17-16-12/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQQUIHBQATFOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381835 | |
Record name | 3-(4-tert-Butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-40-7 | |
Record name | 5-(Chloromethyl)-3-[4-(1,1-dimethylethyl)phenyl]-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-tert-Butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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